molecular formula C15H15N3O2 B12535180 1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]- CAS No. 655247-77-1

1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-

Cat. No.: B12535180
CAS No.: 655247-77-1
M. Wt: 269.30 g/mol
InChI Key: UTLDXEFFHOVUDQ-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]- is an organic compound belonging to the class of n-alkylindoles. These compounds contain an indole moiety that carries an alkyl chain at the 1-position. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .

Preparation Methods

The synthesis of 1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]- involves several steps. One common method includes the reaction of indole derivatives with maleimide derivatives under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]- involves its interaction with specific molecular targets. It is known to interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]- can be compared with other n-alkylindoles and maleimide derivatives. Similar compounds include:

Properties

CAS No.

655247-77-1

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

3-[1-(3-aminopropyl)indol-3-yl]pyrrole-2,5-dione

InChI

InChI=1S/C15H15N3O2/c16-6-3-7-18-9-12(10-4-1-2-5-13(10)18)11-8-14(19)17-15(11)20/h1-2,4-5,8-9H,3,6-7,16H2,(H,17,19,20)

InChI Key

UTLDXEFFHOVUDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCN)C3=CC(=O)NC3=O

Origin of Product

United States

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